7-Nitroisochroman-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

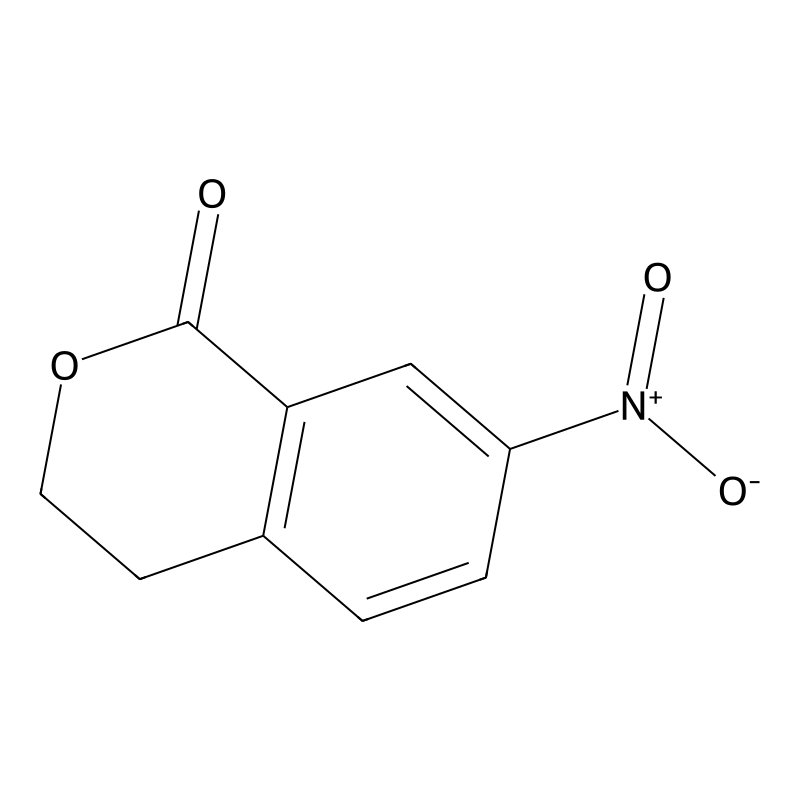

7-Nitroisochroman-1-one is an aromatic compound characterized by the presence of an isochroman nucleus with a nitro group and a carbonyl functional group at specific positions. Its chemical formula is , and it has a molecular weight of 193.16 g/mol. The compound is known for its unique structural features, which contribute to its reactivity and biological activities. The nitro group, in particular, enhances its potential as a pharmacological agent due to its ability to undergo bioreduction in biological systems, leading to reactive intermediates that can interact with various cellular components .

- Since no specific research exists, safety information on this compound is unavailable.

- However, the presence of a nitro group suggests it might be a potential oxidizing agent and could be explosive under certain conditions.

- Standard laboratory safety practices should be followed when handling unknown compounds.

Availability and Characterization

Commercial suppliers like Sigma-Aldrich offer the compound, indicating its potential use in research, but no published studies directly exploring its applications are found. Sigma-Aldrich:

Structural Relationship

This compound is a derivative of 3,4-dihydroisocoumarin, a well-known natural product found in plants like Hydrangea macrophylla. Research into 3,4-dihydroisocoumarin might provide clues for potential applications of the nitro-substituted version. PubChem: )

Major Products Formed- From Oxidation: Various oxidized derivatives incorporating additional oxygen-containing functional groups.

- From Reduction: 7-aminoisochroman-1-one.

- From Substitution: A range of substituted isochroman-1-one derivatives depending on the nucleophile used.

Research indicates that 7-nitroisochroman-1-one exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action often involves the formation of reactive intermediates through bioreduction, which can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. This property makes it a candidate for further investigation as a therapeutic agent targeting specific biological pathways .

The synthesis of 7-nitroisochroman-1-one typically involves the nitration of isochroman-1-one using nitrating agents such as nitric acid combined with sulfuric acid. This reaction must be conducted under controlled temperature conditions to ensure selective nitration at the 7-position of the isochroman ring.

In industrial settings, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and high yields. Advanced purification techniques, including recrystallization and chromatography, are employed to achieve high-purity products suitable for various applications .

7-Nitroisochroman-1-one finds diverse applications across several fields:

- Chemistry: Serves as a building block for synthesizing complex organic molecules and heterocycles.

- Biology: Investigated for potential antimicrobial and anticancer properties.

- Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

- Industry: Used in producing dyes, pigments, and polymer additives due to its stable aromatic structure .

Studies on the interactions of 7-nitroisochroman-1-one with various biological targets have revealed that it can inhibit specific enzymes and disrupt cellular pathways. The nitro group plays a crucial role in these interactions by undergoing bioreduction to form reactive intermediates that can modify proteins or nucleic acids within cells. This characteristic underlines its potential as a lead compound for drug development aimed at treating various diseases .

Several compounds share structural similarities with 7-nitroisochroman-1-one, each exhibiting distinct properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Isochroman-1-one | Lacks the nitro group; different reactivity | Less biologically active than 7-nitroisochroman |

| 7-Aminoisochroman-1-one | Formed by reducing 7-nitroisochroman; distinct activities | Exhibits different biological properties |

| N-Isoindoline-1,3-dione derivatives | Similar core structure but varied functional groups | Different applications due to structural variations |

The uniqueness of 7-nitroisochroman-1-one lies in its nitro group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for both research and industrial applications .